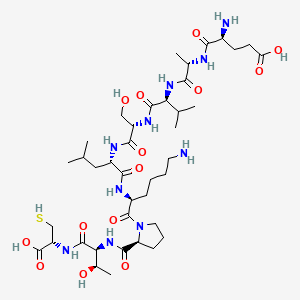
Epsilon-V1-2, Cys-conjugated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-V1-2, Cys-conjugated is a biologically active peptide known for its role as a specific inhibitor of epsilon protein kinase C (εPKC). This compound inhibits εPKC by blocking its interaction with the anchoring protein epsilon receptor for activated C kinase (εRACK), thereby preventing the translocation and phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epsilon-V1-2, Cys-conjugated is synthesized by attaching a cysteine residue to the C-terminus of the peptide sequence. The peptide sequence is Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys. The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The cysteine residue at the C-terminus facilitates the formation of potential disulfide bonds with carrier proteins .
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Epsilon-V1-2, Cys-conjugated primarily undergoes peptide bond formation and disulfide bond formation. The cysteine residue at the C-terminus can form disulfide bonds with other cysteine-containing molecules or carrier proteins .
Common Reagents and Conditions
Peptide Bond Formation: Standard SPPS reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Disulfide Bond Formation: Oxidizing agents like iodine or air oxidation can facilitate disulfide bond formation
Major Products
The major products formed from these reactions include the this compound peptide itself and its disulfide-bonded conjugates with carrier proteins .
Scientific Research Applications
Epsilon-V1-2, Cys-conjugated has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions and signal transduction pathways involving εPKC
Biology: Helps in understanding the role of εPKC in cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Investigated for its potential therapeutic applications in diseases where εPKC is implicated, such as cancer and cardiovascular diseases
Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical development
Mechanism of Action
Epsilon-V1-2, Cys-conjugated exerts its effects by specifically inhibiting εPKC. It blocks the interaction between εPKC and εRACK, preventing the translocation of εPKC to the cell membrane and subsequent phosphorylation of MARCKS. This inhibition disrupts εPKC-mediated signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
ZIP acetate: Another εPKC inhibitor that blocks εPKC translocation.
Ruboxistaurin hydrochloride: Inhibits protein kinase C beta (PKCβ) but has some cross-reactivity with εPKC.
Decursin: A natural compound that inhibits various protein kinase C isoforms, including εPKC.
Uniqueness
Epsilon-V1-2, Cys-conjugated is unique due to its high specificity for εPKC and its ability to form disulfide bonds with carrier proteins, enhancing its stability and functionality in biological systems .
Properties
Molecular Formula |
C40H70N10O14S |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S,3R)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
DJJMCQPPZVGCNN-XRCSPKMESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


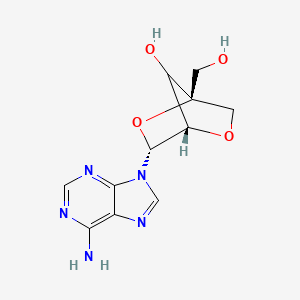
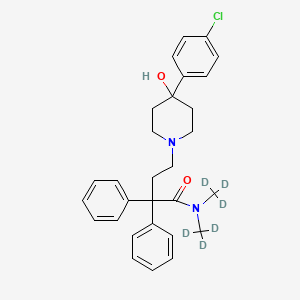

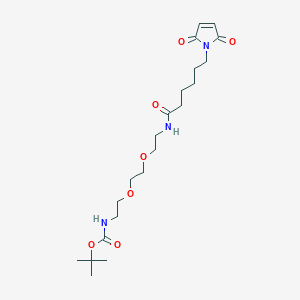
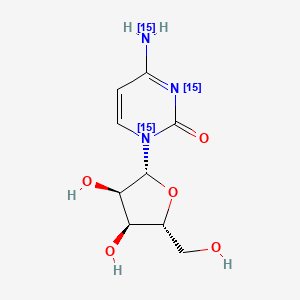

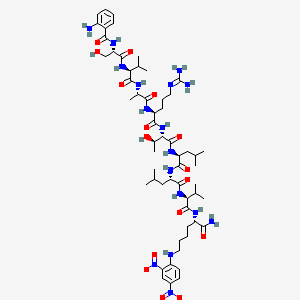


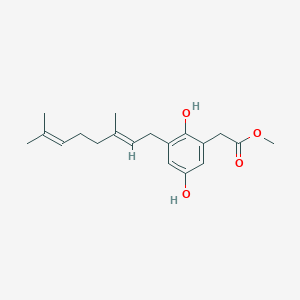
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
